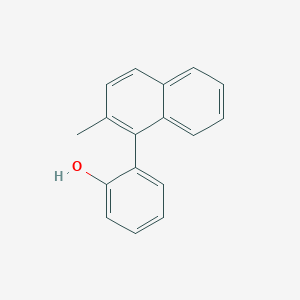
2-(2-Methylnaphthalen-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylnaphthalen-1-yl)phenol is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Intermediates in Chemical Reactions:
The compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable for synthesizing more complex organic compounds .
Dyes and Pigments:
Due to its chromophoric properties, this compound can be utilized as a dye carrier in the textile industry. Its ability to form stable complexes with metal ions enhances its utility in dye formulations .
Pharmaceutical Applications
Antioxidant Activity:
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that related compounds showed high free radical scavenging activity, suggesting potential applications as biologically active agents in pharmaceuticals .
Potential Drug Development:
The structural characteristics of this compound make it a candidate for drug development. Preliminary studies suggest that it may have therapeutic effects, particularly in combating oxidative stress-related diseases .
Materials Science
Polymer Additives:
In materials science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposites:
The compound can also be used to develop nanocomposites, where it acts as a reinforcing agent. The interaction between the phenolic groups and nanomaterials can improve the overall strength and durability of composite materials .
Case Study 1: Antioxidant Properties
In a controlled laboratory setting, the antioxidant activity of this compound was evaluated using the DPPH assay. The results indicated a concentration-dependent scavenging effect on free radicals, comparable to established antioxidants like ascorbic acid .
Case Study 2: Synthesis of Derivatives
A recent study focused on synthesizing new derivatives of this compound through various alkylation reactions. The synthesized compounds were analyzed for their biological activity, revealing promising results for future drug development .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Effective in nucleophilic substitutions |
| Pharmaceuticals | Potential antioxidant agent | High free radical scavenging activity |
| Materials Science | Polymer additive | Enhances thermal stability |
| Nanocomposites | Reinforcing agent in composites | Improved strength and durability |
Propriétés
Numéro CAS |
188688-12-2 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(2-methylnaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H14O/c1-12-10-11-13-6-2-3-7-14(13)17(12)15-8-4-5-9-16(15)18/h2-11,18H,1H3 |
Clé InChI |
YRRWSNMTMWIFHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3O |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















